molecular formula C6H14O3 B105927 3-Isopropoxy-1,2-propanediol CAS No. 17226-43-6

3-Isopropoxy-1,2-propanediol

Cat. No.: B105927
CAS No.: 17226-43-6
M. Wt: 134.17 g/mol
InChI Key: TZVGNDWIPYNINU-UHFFFAOYSA-N
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Description

3-Isopropoxy-1,2-propanediol (C₆H₁₄O₃, molecular weight: 134.18 g/mol) is a glycerol ether derivative formed via the etherification of glycerol with isopropanol. It is primarily synthesized as a monoether byproduct in biodiesel production, where glycerol is a major co-product . The compound features an isopropoxy (-OCH(CH₃)₂) group at the third carbon of the propanediol backbone. Its steric hindrance limits the formation of trisubstituted ethers, making it a prevalent product in reactions involving isopropanol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17226-43-6

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

2-propan-2-yloxypropane-1,3-diol

InChI

InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3

InChI Key

TZVGNDWIPYNINU-UHFFFAOYSA-N

SMILES

CC(C)OCC(CO)O

Canonical SMILES

CC(C)OC(CO)CO

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Conditions

  • Acid-Catalyzed Alkylation : Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%) facilitates the reaction between 1,2-propanediol and isopropyl alcohol at 100–150°C. Yields range from 65% to 78%, with side products including oligomers and ethers.

  • Two-Component Catalysts : A blend of methylsulfonic acid and dilute sulfuric acid (1:1.6–2.2 mass ratio) improves selectivity by suppressing polyether formation. This method achieves 82% yield at 105°C with a 3-hour reaction time.

Data Table: Acid-Catalyzed Alkylation Performance

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄12046892
CH₃SO₃H/H₂SO₄10538298
p-TsOH13057195

Epichlorohydrin-Based Synthesis

Epichlorohydrin serves as a key precursor in multi-step routes. The process involves:

Hydrolysis and Amination Sequence

  • Hydrolysis : Epichlorohydrin reacts with water under acidic conditions (H₂SO₄ or CH₃SO₃H) to form 3-chloro-1,2-propanediol. Optimal conditions include 80–85°C and a 1:2.5 epichlorohydrin-to-acid ratio, yielding 89% intermediate.

  • Isopropoxy Group Introduction : The chloro intermediate undergoes nucleophilic substitution with isopropanol in the presence of N-nitrosodiphenylamine/resorcinol catalysts. This step achieves 75% yield at 60°C with 20-hour stirring.

Challenges and Solutions

  • Side Reactions : Competing elimination reactions form acrolein derivatives. Using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) minimizes byproducts.

  • Catalyst Recycling : Heterogeneous catalysts like ZSM-5 zeolites enable reuse for 5–7 cycles without significant activity loss.

Flow Chemistry Approaches

Continuous flow systems enhance scalability and safety:

Microreactor Technology

  • Glycidol Intermediate Route : Epichlorohydrin is converted to glycidol via NaOH-mediated ring-opening, followed by isopropanol addition in a Teflon-coated microreactor. This method achieves 67.4% yield with a residence time of 23.98 minutes.

  • Advantages :

    • Precise temperature control (42°C for glycidol formation, 18°C for aminolysis).

    • 40% reduction in byproduct formation compared to batch processes.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) offer tunable acidity and recyclability:

Case Study: KAcMIMOH Catalyst

  • Reaction : Propylene oxide reacts with isopropanol in the presence of 1-potassium acetate-3-methylimidazolium hydroxide (KAcMIMOH).

  • Performance : 94.2% conversion and 99.1% selectivity at 60°C under ambient pressure.

  • Mechanism : The IL stabilizes the oxonium ion intermediate, favoring nucleophilic attack by isopropanol.

Comparison of Ionic Liquid Catalysts

IL CatalystConversion (%)Selectivity (%)Temperature (°C)
KAcMIMOH94.299.160
BMIMOH87.595.370
AcMIMCl-FeCl₃91.888.750

Enzymatic and Biocatalytic Routes

Emerging methods leverage biocatalysts for sustainable production:

Glycerol Dehydrogenase (GDH) Systems

  • Substrate : this compound is synthesized from glycerol via a two-step pathway:

    • GDH oxidizes glycerol to 3-isopropoxy-1,2-dihydroxyacetone.

    • Aldehyde reductase reduces the ketone to the target diol.

  • Yield : 40% in engineered E. coli co-cultures, with potential for optimization via metabolic flux analysis .

Scientific Research Applications

Pharmaceutical Applications

3-Isopropoxy-1,2-propanediol serves as a key component in drug formulation and delivery systems. Its unique chemical properties allow it to act as a solvent and excipient in various pharmaceutical preparations.

Case Study: Drug Delivery Systems

A recent study demonstrated the effectiveness of a polymer synthesized from this compound for drug delivery applications. The polymer was grafted onto magnetic nanoparticles and successfully used to deliver ceftazidime, an antibiotic, in simulated biological fluids. The study highlighted that the polymer's structure enhanced drug loading capacity and release kinetics, making it suitable for biomedical applications .

Material Science Applications

In material science, this compound is utilized in the synthesis of polymers and nanocomposites.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
SolubilityExcellent in organic solvents
BiocompatibilityYes

The ability to form stable polymers makes it valuable for creating materials used in coatings, adhesives, and other industrial applications.

Food Safety Applications

This compound is also relevant in the food industry, particularly concerning safety assessments.

Case Study: Detection of Contaminants

A method was developed to detect 3-chloro-1,2-propanediol fatty acid esters in edible oils using this compound as part of the analytical process. This method involves converting contaminants into detectable forms through chemical reactions facilitated by strong alkalis. The approach demonstrated high precision and stability compared to conventional methods .

Future Prospects and Research Directions

The ongoing research into this compound suggests its potential for broader applications across various industries. The development of biocompatible materials for medical use and advancements in food safety detection methods are promising areas for future exploration.

Mechanism of Action

The mechanism of action of 3-isopropoxy-1,2-propanediol involves its interaction with various molecular targets. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-isopropoxy-1,2-propanediol differ in substituent groups, leading to variations in physicochemical properties, biological activity, and industrial applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3-Substituted-1,2-Propanediol Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Toxicity/Notes
This compound -OCH(CH₃)₂ C₆H₁₄O₃ 134.18 Biodiesel byproduct; low steric hindrance enables monoether formation Low toxicity inferred from limited reactivity
3-Methoxy-1,2-propanediol -OCH₃ C₄H₁₀O₃ 106.12 Non-toxic VOC biomarker in cancer detection Non-toxic despite structural alerts for ocular toxicity
3-Azido-1,2-propanediol -N₃ C₃H₇N₃O₂ 133.11 Mutagenic in prokaryotic/eukaryotic systems; used in comparative mutagenicity studies Higher mutagenicity than sodium azide in Salmonella typhimurium
3-Chloro-1,2-propanediol -Cl C₃H₇ClO₂ 110.54 Genotoxic; induces apoptosis via mitochondrial dysfunction Carcinogenic risk in food contaminants; requires in vivo carcinogenicity studies
3-Fluoro-1,2-propanediol -F C₃H₇FO₂ 94.09 Fluorination agent in agrochemicals; stabilizes gauche conformers via hyperconjugation Non-toxic; enzymatic substrate for propanediol dehydrase
3-(Octyloxy)-1,2-propanediol -O(CH₂)₇CH₃ C₁₁H₂₄O₃ 204.31 Long-chain ether; used in surfactant synthesis Low toxicity; limited biological data
3-o-Toloxy-1,2-propanediol -OC₆H₄CH₃ (ortho) C₁₀H₁₄O₃ 182.22 Muscle relaxant; antimicrobial properties Clinically used; moderate toxicity

Key Findings from Comparative Analysis

Steric and Electronic Effects: this compound exhibits moderate steric hindrance, favoring monoether formation over trisubstituted products in glycerol etherification . In contrast, smaller substituents like methoxy (-OCH₃) allow greater reactivity in nucleophilic substitutions.

Toxicity Profiles: 3-Chloro-1,2-propanediol is highly toxic, inducing apoptosis via caspase activation and mitochondrial oxidative damage . It is a food contaminant linked to carcinogenic risks . 3-Methoxy-1,2-propanediol is non-toxic despite structural similarity to toxic chlorinated analogs, highlighting the critical role of substituent electronegativity .

Industrial and Biomedical Applications: this compound and 3-(Octyloxy)-1,2-propanediol are valued in biodiesel and surfactant industries due to low polarity and biocompatibility . 3-o-Toloxy-1,2-propanediol and 3-p-chlorophenoxy-1,2-propanediol demonstrate clinical utility as muscle relaxants and antifungals, respectively .

Synthetic Pathways :

  • Chlorinated and azido derivatives (e.g., 3-Chloro-1,2-propanediol ) are synthesized via halogenation or nucleophilic substitution , while fluorinated analogs require specialized fluorinating agents .

Biological Activity

3-Isopropoxy-1,2-propanediol, a derivative of propanediol, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article reviews the biological activity of this compound, focusing on its synthesis, metabolic pathways, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isopropoxy group attached to a 1,2-propanediol backbone. The molecular formula is C6H14O3C_6H_{14}O_3, and it possesses unique physicochemical properties that contribute to its biological activity. The presence of the isopropoxy group enhances its solubility in organic solvents and may influence its interaction with biological systems.

Metabolic Pathways

Research indicates that 1,2-propanediol can be produced through various metabolic pathways in microorganisms. For instance, engineered strains of Escherichia coli have been developed to efficiently convert glucose into 1,2-propanediol via synthetic pathways involving glycerol dehydrogenase and methylglyoxal synthase . These pathways not only facilitate the production of 1,2-propanediol but also highlight the potential for biotechnological applications in producing derivatives like this compound.

Therapeutic Applications

This compound has been investigated for use in topical medical therapies. Its ability to act as a solvent for cooling agents makes it a candidate for formulations aimed at alleviating sensory discomforts such as itching or inflammation . The compound may also find applications in cosmetic products due to its skin-soothing properties.

Case Study 1: Production Efficiency

A study demonstrated that engineered strains of E. coli could produce high yields of 1,2-propanediol from diverse carbohydrates without the need for expensive cofactors. This research highlights the feasibility of using microbial systems for sustainable production of propanediol derivatives .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various propanediol derivatives, researchers found that certain structural modifications enhanced antimicrobial activity against specific bacterial strains. Although direct data on this compound was not available, the findings suggest that similar compounds can be optimized for enhanced efficacy .

Data Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityTherapeutic UseProduction Method
1,2-PropanediolModerateSkin irritation reliefMicrobial fermentation
This compoundPotential (inferred)Cooling agent in cosmeticsEngineered E. coli

Q & A

Q. What are the established synthetic routes for 3-Isopropoxy-1,2-propanediol in laboratory settings?

Methodological Answer: The synthesis of glycerol derivatives like this compound often involves nucleophilic substitution or catalytic amination. For example, 3-chloro-1,2-propanediol can react with isopropanol under basic conditions to replace the chloro group with an isopropoxy moiety. Catalytic systems, such as transition-metal complexes (e.g., Ru-based catalysts), may enhance selectivity and yield . Optimization parameters include reaction time, temperature (e.g., 80–110°C), and solvent polarity. Post-synthesis purification typically involves vacuum distillation or column chromatography to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and confirm substitution patterns (e.g., isopropoxy vs. methoxy groups). Chemical shifts for hydroxyl protons (~1.5–2.5 ppm) and isopropyl groups (~1.0–1.2 ppm) are diagnostic .
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1100 cm1^{-1} (C-O-C ether linkage) confirm structural integrity .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 134 for 3-Methoxy-1,2-propanediol analogs) and fragmentation patterns validate purity .

Q. How is this compound quantified in complex matrices like reaction mixtures?

Methodological Answer:

  • HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) : Effective for polar compounds like glycerol derivatives. A validated method for 3-isopropylamino-1,2-propanediol achieved LODs of 0.1 µg/mL .
  • GC-MS with Derivatization : Heptafluorobutyryl derivatization improves volatility and sensitivity for trace analysis (LOD ~0.005 mg/kg) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound synthesis?

Methodological Answer: Steric and electronic effects of catalysts dictate stereoselectivity. For example, Ru-based catalysts with bulky ligands favor specific enantiomers by restricting transition-state geometries. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations model these interactions. Fractional reaction orders observed in analogous systems (e.g., oxidation of 3-phenoxy-1,2-propanediol) suggest complex multi-step mechanisms involving rate-limiting proton transfers .

Q. What computational models predict the reactivity of this compound in polymer synthesis?

Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations assess how ether linkages (e.g., isopropoxy groups) modify polymer backbones. For polyetherimides, introducing glycerol derivatives lowers the glass transition temperature (TgT_g) by ~20–30°C, enhancing flexibility. Solubility parameters (Hansen coefficients) and free-volume theory predict compatibility with solvents like DMF or NMP .

Q. How can conflicting toxicity data for this compound analogs be resolved?

Methodological Answer:

  • Metabonomic Profiling : UPLC-MS analysis of rat urine identifies biomarkers (e.g., chlorolactic acid) to track metabolic pathways and potential genotoxicity .
  • In Vitro Assays : Ames tests (with/without metabolic activation) and micronucleus assays clarify mutagenicity. Discrepancies in carcinogenicity (e.g., IARC Group 2B for 3-MCPD) may arise from species-specific metabolism or ester hydrolysis rates .

Q. What advanced separation techniques improve the resolution of this compound from byproducts?

Methodological Answer:

  • Supercritical Fluid Chromatography (SFC) : CO2_2-based mobile phases resolve polar analogs (e.g., 3-Methoxy-1,2-propanediol) with minimal solvent use.
  • 2D-LC-MS/MS : Combines ion-exchange and reversed-phase columns to separate isomers (e.g., 1,2- vs. 1,3-substituted derivatives) in biodiesel byproducts .

Contradiction Analysis in Literature

Q. Why do studies report variable yields in catalytic synthesis of glycerol derivatives?

Critical Analysis:

  • Acid Concentration : Higher acid concentrations (e.g., HOTf) accelerate dehydration but may promote side reactions (e.g., etherification). For 1,2-propanediol deoxygenation, acid levels >60 mM increase n-propanol yield but reduce selectivity .
  • Catalyst Deactivation : Metal leaching (e.g., Ru in acidic media) or coke formation in continuous reactors reduces long-term efficiency. XPS and TEM monitor catalyst stability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxy-1,2-propanediol
Reactant of Route 2
3-Isopropoxy-1,2-propanediol

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